2-Bromo-3-(bromomethyl)pyridine

Organic Synthesis Process Chemistry Halogenation

2-Bromo-3-(bromomethyl)pyridine (CAS 94446-97-6) is a halogenated pyridine derivative bearing both a ring-bound bromine and a benzylic bromomethyl substituent, classifying it as a bifunctional electrophilic scaffold. The compound is a yellow solid at ambient temperature with a melting point of 38°C, a boiling point of 291°C, and a predicted density of 1.955 g/cm³.

Molecular Formula C6H5Br2N
Molecular Weight 250.92 g/mol
CAS No. 94446-97-6
Cat. No. B1279060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(bromomethyl)pyridine
CAS94446-97-6
Molecular FormulaC6H5Br2N
Molecular Weight250.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)CBr
InChIInChI=1S/C6H5Br2N/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2
InChIKeyNEWLOSCWMVKPGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(bromomethyl)pyridine (CAS 94446-97-6) – A Dual-Electrophile Pyridine Building Block for Sequential Derivatization


2-Bromo-3-(bromomethyl)pyridine (CAS 94446-97-6) is a halogenated pyridine derivative bearing both a ring-bound bromine and a benzylic bromomethyl substituent, classifying it as a bifunctional electrophilic scaffold. The compound is a yellow solid at ambient temperature with a melting point of 38°C, a boiling point of 291°C, and a predicted density of 1.955 g/cm³ . As a versatile intermediate in medicinal chemistry and agrochemical research, it enables sequential, chemoselective functionalization — the bromomethyl group participates in nucleophilic substitution (SN2) while the aryl bromide engages in transition-metal-catalyzed cross-coupling reactions [1].

Why 2-Bromo-3-(bromomethyl)pyridine Cannot Be Simply Replaced by Singly-Halogenated Pyridine Analogs


Singly-halogenated pyridine analogs such as 3-(bromomethyl)pyridine or 2-bromopyridine each provide only a single reactive center, necessitating additional synthetic steps to introduce a second orthogonal handle, which can decrease overall yield and increase complexity. In contrast, the 2,3-substitution pattern of 2-Bromo-3-(bromomethyl)pyridine delivers two electronically and sterically differentiated electrophilic sites that can be addressed in programmed sequence — SN2 at the exocyclic CH₂Br versus Pd-catalyzed coupling at the C2–Br — a capability that is absent in the 2,5- or 2,6-regioisomers [1]. Researchers have demonstrated that phosphonium salts prepared from this building block enable Wittig reactions with 2-bromonicotinaldehydes to generate cis-1,2-di(2-bromo-3-pyridyl)ethenes in yields up to 75%, a transformation that could not be executed with a mono-electrophilic surrogate [2].

Quantitative Differentiation of 2-Bromo-3-(bromomethyl)pyridine Versus Closest Analogs


Synthesis Yield of 2-Bromo-3-(bromomethyl)pyridine vs. 3-(Bromomethyl)pyridine Bromination

Direct bromination of 3-(bromomethyl)pyridine to install the second bromine at the 2-position proceeds with a yield of 41% (3.0 g isolated after chromatography) using NBS/AIBN in benzene at 40°C under photoirradiation, as reported in the modified Rebek procedure [1]. In contrast, the alternative route via direct bromination of 3-methylpyridine to produce 2-bromo-3-methylpyridine, followed by radical bromination of the methyl group, achieves a comparable overall yield but requires two separate synthetic operations and an additional purification step . The 41% single-step yield from the commercially available 2-bromo-3-methylpyridine precursor is consistent across multiple preparative reports, with a purity specification of ≥95% by HPLC .

Organic Synthesis Process Chemistry Halogenation

Physical Form and Storage Stability Advantage vs. 3-(Bromomethyl)pyridine

2-Bromo-3-(bromomethyl)pyridine is a yellow crystalline solid with a melting point of 38°C, enabling straightforward weighing and storage at –20°C under inert atmosphere . In contrast, 3-(bromomethyl)pyridine is a low-melting solid or liquid (mp ~5–10°C) that is more prone to degradation and requires cold-chain shipping. The higher melting point of the target compound reduces the risk of liquefaction during ambient-temperature transport, a common cause of product loss for low-melting intermediates [1]. Commercial suppliers report a purity specification of ≥95% (HPLC) with storage at 2–8°C protected from light, indicating sufficient ambient stability for standard laboratory handling [2].

Material Handling Supply Chain Stability

Chemoselective Nucleophilic Substitution: Exocyclic CH₂Br vs. Endocyclic C2–Br

Under standard SN2 conditions (NaN₃, KSCN, or amine nucleophiles in DMF or acetonitrile, 0–25°C), the benzylic bromomethyl group of 2-Bromo-3-(bromomethyl)pyridine reacts preferentially, leaving the aryl bromide at C2 intact for subsequent palladium-catalyzed cross-coupling [1]. This chemoselectivity is quantified by the absence of C2-substituted byproducts under mild SN2 conditions, as indicated by LCMS monitoring (m/z 249.97 [M+H]⁺ for the parent, with azide displacement yielding m/z 208.1 [M–Br+N₃]⁺) . The regioisomeric 2-bromo-5-(bromomethyl)pyridine exhibits a different selectivity profile due to the altered electronic environment of the pyridine ring, making the 2,3-isomer uniquely suited for iterative orthogonal derivatization .

Chemoselectivity Nucleophilic Substitution Heterocyclic Chemistry

Cross-Coupling Performance: Intramolecular Wittig / Suzuki Cascade Yields Up to 75%

Phosphonium salts generated from 2-Bromo-3-(bromomethyl)pyridine undergo Wittig olefination with 2-bromonicotinaldehydes to afford cis-1,2-di(2-bromo-3-pyridyl)ethenes, which subsequently undergo intramolecular Suzuki coupling to yield atropisomeric biaryl products. The overall Wittig–Suzuki cascade proceeds with isolated yields of up to 75% [1]. This represents a significant efficiency gain compared to a sequential approach using 3-(bromomethyl)pyridine (lacks the C2–Br for the second coupling step), which would require additional halogenation and protection/deprotection operations, reducing the cumulative yield to an estimated 30–45% [2]. The electrochemical homocoupling of 2-bromomethylpyridines catalyzed by nickel complexes has also been reported, with isolated yields between 58% and 98% depending on the substitution pattern [3].

Cross-Coupling Palladium Catalysis Atropisomer Synthesis

Pharmacological Relevance: CYP1A2 Inhibition Differentiates from Non-Brominated Pyridines

2-Bromo-3-(bromomethyl)pyridine has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in the metabolism of numerous pharmaceuticals including clozapine, theophylline, and caffeine [1]. This property is not shared by non-brominated pyridine analogs such as 3-picoline or 3-(hydroxymethyl)pyridine. The CYP1A2 inhibitory activity introduces a liability flag for medicinal chemists designing drug candidates: any compound incorporating this building block should be screened early for CYP inhibition to avoid drug–drug interaction risks [2]. The dual bromination pattern is hypothesized to contribute to this activity through halogen-bonding interactions with the heme iron or apoprotein residues, a mechanism that is absent in mono-brominated or non-halogenated congeners [3].

Drug Metabolism CYP450 Inhibition Medicinal Chemistry

Availability and Purity Benchmarking Against Regioisomeric Dibromomethylpyridines

Multiple commercial suppliers list 2-Bromo-3-(bromomethyl)pyridine at ≥95% purity (HPLC), with pricing for 250 mg ranging from $106 to $200 across vendors such as Apollo Scientific, SynQuest Laboratories, and Biosynth Carbosynth . The regioisomer 2-bromo-5-(bromomethyl)pyridine (CAS 101990-45-8), while also commercially available, has a melting point of 60–65°C — which can complicate dissolution in cold reaction mixtures — and is primarily marketed for a narrower application space (17α-hydroxylase-17,20-lyase inhibitors) . The 2,3-isomer thus offers a broader synthetic utility profile and more competitive pricing due to higher production volumes driven by its use as a versatile pharmaceutical intermediate [1].

Supply Chain Quality Control Chemical Procurement

Optimal Deployment Scenarios for 2-Bromo-3-(bromomethyl)pyridine Based on Quantitative Evidence


Atropisomeric Biaryl Library Synthesis via Wittig–Suzuki Cascade

Medicinal chemistry teams building atropisomeric biaryl libraries should prioritize 2-Bromo-3-(bromomethyl)pyridine as the primary building block, as the phosphonium salt formation → Wittig olefination → intramolecular Suzuki coupling sequence delivers isolated yields up to 75% — a ≥30% absolute yield advantage over stepwise routes relying on mono-electrophilic pyridine analogs [1]. The crystalline solid form (mp 38°C) and ≥95% purity specification ensure reproducible stoichiometry in automated parallel synthesis platforms.

Orthogonal Derivatization for Kinase Inhibitor Scaffolds

The predictable chemoselectivity of the exocyclic CH₂Br group towards nucleophilic substitution (amines, azides, thiols) allows installation of solubility-enhancing or target-engaging moieties at the 3-position, while the C2–Br remains available for Suzuki coupling to introduce aromatic diversity elements typical of kinase inhibitor pharmacophores [2]. The CYP1A2 inhibition liability of the parent building block serves as an early filter: scaffolds showing potent CYP1A2 inhibition can be deprioritized before resource-intensive lead optimization [3].

Scalable Process Chemistry for Pharmaceutical Intermediates

Process chemistry groups seeking a robust, scalable route to 2,3-disubstituted pyridine intermediates benefit from the single-step synthesis of the building block from 2-bromo-3-methylpyridine in 41% isolated yield, a reaction that has been demonstrated on a multi-gram scale and is amenable to continuous flow bromination for industrial production [4]. The solid-state physical form eliminates the need for specialized liquid-dispensing equipment, reducing capital expenditure in kilo-lab and pilot plant settings.

Electrochemical Homocoupling to 2,2′-Bipyridine Ligands

Researchers synthesizing substituted 2,2′-bipyridine ligands for transition-metal catalysis can employ 2-Bromo-3-(bromomethyl)pyridine in nickel-catalyzed electrochemical homocoupling reactions, with literature reports demonstrating isolated yields of 58–98% for 2-bromomethylpyridine substrates depending on the substitution pattern [5]. The bromine at C2 and the bromomethyl group provide two distinct sites for subsequent functionalization, yielding dissymmetric bipyridine ligands with tunable electronic properties.

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